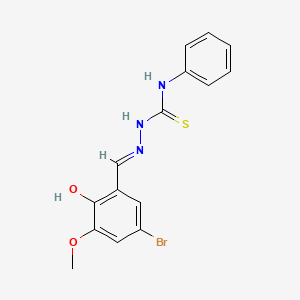![molecular formula C15H13N3O2S B7734977 4-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B7734977.png)
4-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid is an organic compound that features a benzoic acid core with a phenylcarbamothioylhydrazinylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with phenylcarbamothioylhydrazine. The process may include steps such as:
Condensation Reaction: Benzoic acid derivatives react with phenylcarbamothioylhydrazine under acidic or basic conditions to form the desired product.
Refluxing: The reaction mixture is often refluxed to ensure complete reaction and high yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylcarbamothioylhydrazinylidene moiety.
Reduction: Reduction reactions can target the same moiety, converting it to different functional groups.
Substitution: The benzoic acid core allows for various substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products:
Oxidation Products: Carboxylic acids, sulfoxides.
Reduction Products: Amines, thiols.
Substitution Products: Halogenated benzoic acids, substituted hydrazines.
Scientific Research Applications
4-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.
Pathways Involved: The compound may influence various biochemical pathways, including those related to oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Benzoic Acid Derivatives: Compounds with similar benzoic acid cores but different substituents.
Phenylcarbamothioylhydrazine Derivatives: Compounds with similar phenylcarbamothioylhydrazine moieties but different core structures.
Uniqueness: 4-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-14(20)12-8-6-11(7-9-12)10-16-18-15(21)17-13-4-2-1-3-5-13/h1-10H,(H,19,20)(H2,17,18,21)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHMPLBSIACTMD-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C\C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734895.png)
![N-(9,9-DIMETHYL-7-OXO-7,8,9,10-TETRAHYDROBENZO[B]NAPHTHO[2,1-D]FURAN-5-YL)-2-NAPHTHALENESULFONAMIDE](/img/structure/B7734902.png)
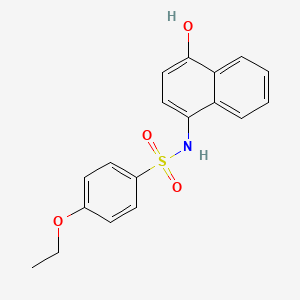
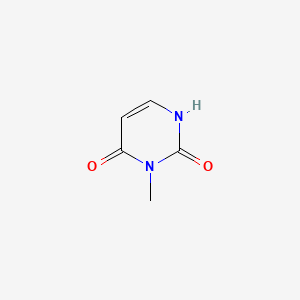
![4-[({8-Thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)methyl]benzoic acid](/img/structure/B7734915.png)
![1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734932.png)
![1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-phenylthiourea](/img/structure/B7734935.png)
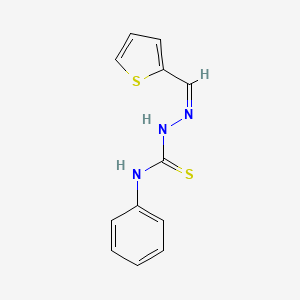
![1-[(Z)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-3-phenylthiourea](/img/structure/B7734955.png)
![1-[(Z)-(3-methylphenyl)methylideneamino]-3-phenylthiourea](/img/structure/B7734969.png)
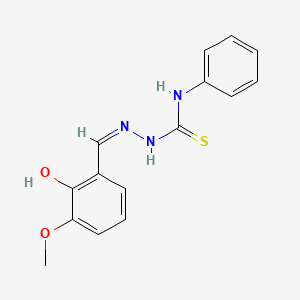
![1-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-phenylthiourea](/img/structure/B7734994.png)
![1-phenyl-3-[(E)-(2-propoxyphenyl)methylideneamino]thiourea](/img/structure/B7735001.png)
